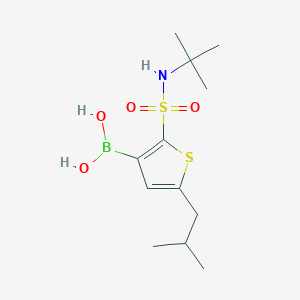

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-(2-methylpropyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO4S2/c1-8(2)6-9-7-10(13(15)16)11(19-9)20(17,18)14-12(3,4)5/h7-8,14-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRLWHRDDJBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)CC(C)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid typically involves the formation of the boronic acid group through established methods such as the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds .

Industrial Production Methods

Industrial production of boronic acids often involves the use of nickel or palladium catalysts to facilitate the coupling reactions. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

Reduction: Reduction reactions can modify the thiophene ring or the sulfonamide group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronic esters .

Wissenschaftliche Forschungsanwendungen

The compound (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid, is an organoboron compound featuring a boronic acid functional group attached to a thiophene ring. It has potential biological activities and is used as a building block for synthesizing complex molecules. Boronic acids are known for interacting with biological targets, including enzymes and receptors, making them valuable in drug discovery and development.

Scientific Research Applications

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid can undergo oxidation, reduction, and substitution reactions. Common reagents include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene, with mild reaction conditions.

Chemistry

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid is a building block for synthesizing complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions.

Biology and Medicine

This compound can be used to develop new pharmaceuticals due to the ability of boronic acids to inhibit certain enzymes.

Industry

This compound can be used in the production of advanced materials and polymers because its chemical properties make it suitable for various applications.

Boronic acids typically exert biological effects through enzyme inhibition or modulation of receptor activity, with the sulfamoyl group potentially enhancing interaction with specific biological targets, leading to therapeutic effects. Boronic acids inhibit serine proteases and other enzymes by forming stable complexes. One study demonstrated that boronic acid derivatives could effectively inhibit DPP-IV in vitro and in vivo, leading to improved glycemic control in diabetic models. Research has indicated that certain boronic acids can induce apoptosis in cancer cells by inhibiting proteolytic enzymes involved in cell survival pathways.

Similar Compounds

| Compound | Differences |

|---|---|

| (2-(tert-Butylamino)sulfonylphenylboronic acid) | Shares a similar boronic acid group but differs in its aromatic ring structure |

| Phenylboronic acid | A simpler boronic acid compound used in various organic synthesis reactions |

Wirkmechanismus

The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiophene-Based Boronic Acids

Structural and Functional Differences

Compound A : [5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid

Compound B : Thiophene-3-boronic Acid

Commercial Availability and Cost

| Compound | Supplier Status | Price (100 mg) | Price per mg |

|---|---|---|---|

| Target Compound | Discontinued/Limited | $455 | $4.55 |

| Compound A | Available | $112 | $1.12 |

| Compound B | Widely Available | ~$50 | $0.50 |

Stability and Handling

Biologische Aktivität

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name is (2-(N-(tert-butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid, which can be represented by the following molecular formula:

- Molecular Formula : C12H21BNO2S2

- Molecular Weight : 275.43 g/mol

The structural features of boronic acids allow them to form reversible covalent bonds with diols and other nucleophiles, which is a critical aspect of their biological activity.

Boronic acids typically exert their biological effects through the inhibition of enzymes or modulation of receptor activity. The presence of the sulfamoyl group in this compound may enhance its interaction with specific biological targets, potentially leading to therapeutic effects.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes. For example, the inhibition of dipeptidyl peptidase IV (DPP-IV) has been extensively studied, as it plays a significant role in glucose metabolism and is a target for diabetes treatment .

- Receptor Modulation : The compound may also interact with receptors involved in various signaling pathways, potentially influencing cellular responses.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with boronic acid derivatives, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Below are some key findings from the literature:

Case Studies

- Dipeptidyl Peptidase IV Inhibition : A study demonstrated that boronic acid derivatives could effectively inhibit DPP-IV in vitro and in vivo, leading to improved glycemic control in diabetic models . This suggests that (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid may have similar therapeutic potential.

- Anti-Cancer Activity : Research has indicated that certain boronic acids can induce apoptosis in cancer cells by inhibiting proteolytic enzymes involved in cell survival pathways. This compound's unique structure could enhance its efficacy against specific cancer types .

Q & A

(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic Acid

Basic Research Questions

What are the optimal synthetic routes for (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene ring. Key steps include:

- Sulfamoylation: Reacting 5-isobutylthiophen-3-amine with tert-butyl sulfamoyl chloride under basic conditions (e.g., NaH in THF) .

- Boronation: Using a Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMSO at 80°C .

- Yield Optimization: Lower temperatures (60–70°C) reduce side reactions, while ligand choice (e.g., XPhos) improves regioselectivity. Typical yields range from 45–65% after column purification .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Expected [M+H]⁺: ~354.2 g/mol .

How should researchers handle stability and storage to prevent degradation?

Methodological Answer:

- Storage: Store under argon at –20°C in amber vials to prevent oxidation of the boronic acid group.

- Solubility: Soluble in DMSO, THF, and dichloromethane. Avoid aqueous buffers with pH > 8 to prevent protodeboronation .

Advanced Research Questions

What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The boronic acid group undergoes transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄) in a two-step process:

Oxidative Addition: Pd⁰ inserts into the aryl halide bond.

Transmetallation: The boronic acid transfers the aryl group to Pd, forming a biaryl-Pd complex.

Key Factors:

- Electron-withdrawing sulfamoyl groups enhance electrophilicity, accelerating transmetallation .

- Steric hindrance from the isobutyl group may reduce coupling efficiency with bulky substrates .

How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

- Dose-Response Studies: Use IC₅₀ assays (e.g., fluorescence-based kinase assays) to distinguish specific inhibition from nonspecific cytotoxicity .

- Off-Target Screening: Compare activity against related enzymes (e.g., carbonic anhydrase isoforms) to identify selectivity .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes to clarify mechanistic discrepancies .

What computational methods predict its electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis sets can model:

- SAR Studies: Compare with analogs (e.g., 5-methoxythiophen-2-yl boronic acid) to correlate substituent effects with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.